molecular formula C7H6BrFO2 B14035071 4-Bromo-2-fluoro-5-methoxyphenol

4-Bromo-2-fluoro-5-methoxyphenol

Cat. No.: B14035071
M. Wt: 221.02 g/mol
InChI Key: RWJAXFGZQFYKHC-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methoxyphenol: is an aromatic compound with the molecular formula C7H6BrFO2 It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-5-methoxyphenol typically involves multiple steps. One common method includes the bromination of 2-fluoro-5-methoxyphenol. The reaction conditions often involve the use of bromine as the brominating agent, with iron powder as a catalyst . The reaction is carried out under controlled temperatures to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-5-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the substituents introduced.

    Oxidation Products: Quinones.

    Reduction Products: Hydroquinones.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-Bromo-2-fluoro-5-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-methoxyphenol depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological outcomes .

Comparison with Similar Compounds

  • 4-Bromo-2-methoxyphenol
  • 4-Fluoro-2-methoxyphenol
  • 4-Bromo-5-fluoro-2-methoxyphenol

Comparison: 4-Bromo-2-fluoro-5-methoxyphenol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance its effectiveness in specific applications, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C7H6BrFO2

Molecular Weight

221.02 g/mol

IUPAC Name

4-bromo-2-fluoro-5-methoxyphenol

InChI

InChI=1S/C7H6BrFO2/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,10H,1H3

InChI Key

RWJAXFGZQFYKHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)F)Br

Origin of Product

United States

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